N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Known for its antidiabetic properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity.
Uniqueness
N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14ClN3O3 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-12(15)13(17-18(8)2)14(19)16-6-9-3-4-10-11(5-9)21-7-20-10/h3-5H,6-7H2,1-2H3,(H,16,19) |
InChI Key |
YUJNENNTPHYYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
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